

Toxicological Profile of 4-Fluoro-3-phenoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzoic acid

Cat. No.: B1329925

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data for **4-Fluoro-3-phenoxybenzoic acid** is limited in publicly available literature. Where data for the target compound is unavailable, information on the parent compound, cyfluthrin, and the non-fluorinated analog, 3-phenoxybenzoic acid (PBA), has been included as surrogate information and is clearly indicated.

Introduction

4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA) is a key metabolite of the synthetic pyrethroid insecticide, cyfluthrin.^[1] As a member of the phenoxybenzoic acid class of compounds, its toxicological profile is of interest for assessing the human health risks associated with exposure to its parent pyrethroid. This technical guide provides a comprehensive overview of the available toxicological data for **4-Fluoro-3-phenoxybenzoic acid**, detailed experimental protocols for key toxicological assays, and a review of its metabolic fate. Due to the limited availability of direct toxicological studies on 4F-3-PBA, data from its parent compound, cyfluthrin, and its non-fluorinated analog, 3-phenoxybenzoic acid (PBA), are also presented to provide a more complete, albeit inferred, toxicological profile.

Physicochemical Properties

Property	Value	Source
Chemical Name	4-Fluoro-3-phenoxybenzoic acid	PubChem
CAS Number	77279-89-1	PubChem
Molecular Formula	C ₁₃ H ₉ FO ₃	PubChem
Molecular Weight	232.21 g/mol	PubChem
Appearance	Solid (presumed)	-
Water Solubility	Data not available	-
LogP	Data not available	-

Toxicological Data

Acute Toxicity

Direct quantitative acute toxicity data (e.g., LD50) for **4-Fluoro-3-phenoxybenzoic acid** are not readily available in the public domain. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful.

GHS Classification:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled

Source: PubChem

Surrogate Data: 3-Phenoxybenzoic Acid (PBA)

Route	Species	Value	Source
Intraperitoneal	Mouse	LD50: 350 mg/kg	ChemicalBook

Surrogate Data: Cyfluthrin (Parent Compound)

Route	Species	Value	Source
Oral	Rat	LD50: 500-800 mg/kg	Wikipedia
Dermal	Rat	LD50: 600 mg/kg	Wikipedia

Genotoxicity

Specific genotoxicity studies for **4-Fluoro-3-phenoxybenzoic acid** were not identified in the reviewed literature. However, the European Food Safety Authority (EFSA) has concluded that the non-fluorinated analog, 3-phenoxybenzoic acid (PBA), does not raise a concern with respect to genotoxicity.[\[2\]](#)[\[3\]](#)

Repeated Dose Toxicity

No specific repeated-dose toxicity studies for **4-Fluoro-3-phenoxybenzoic acid** were found.

Surrogate Data: 3-Phenoxybenzoic Acid (PBA)

EFSA has established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for PBA based on a review of available data.[\[2\]](#)

Value	Concentration	Source
ADI	0.1 mg/kg bw per day	EFSA
ARfD	1 mg/kg bw	EFSA

Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of **4-Fluoro-3-phenoxybenzoic acid** are not available.

Surrogate Data: Cyfluthrin (Parent Compound)

A three-generation reproduction study in rats with cyfluthrin indicated reduced fertility and pup survival at dose levels of 6 mg/kg bw/day and above.[4] However, a developmental toxicity study in rats showed no evidence of effects on fetal development.[4]

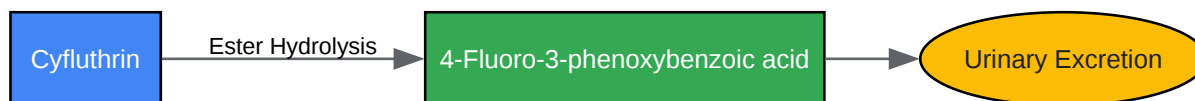
Carcinogenicity

No carcinogenicity data for **4-Fluoro-3-phenoxybenzoic acid** was identified.

Metabolism and Toxicokinetics

4-Fluoro-3-phenoxybenzoic acid is a primary metabolite of the insecticide cyfluthrin.[1] The metabolism of cyfluthrin in mammals involves the cleavage of the ester bond, leading to the formation of **4-Fluoro-3-phenoxybenzoic acid** and other metabolites.[4] This metabolic process is considered a detoxification pathway, as the resulting metabolites are generally less toxic than the parent compound.[5]

Following exposure to cyfluthrin, **4-Fluoro-3-phenoxybenzoic acid** is excreted in the urine and is often used as a biomarker for assessing human exposure to the parent insecticide.[6]



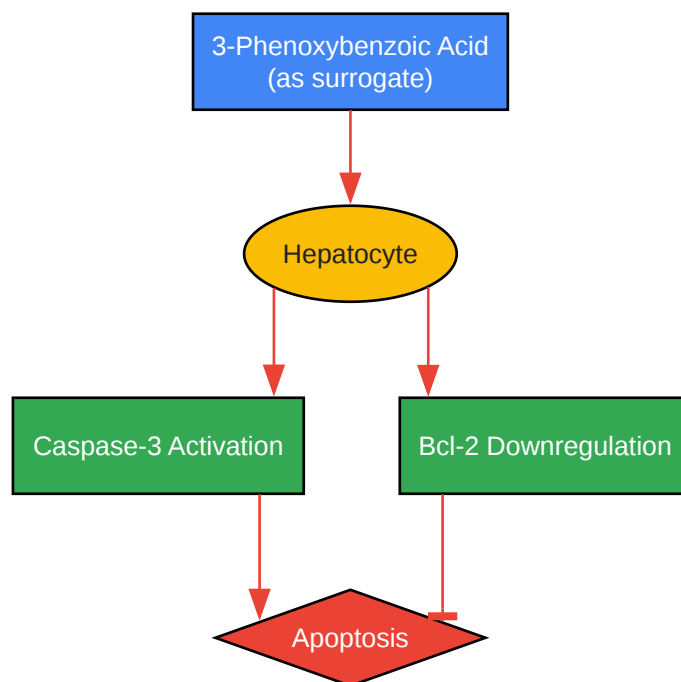
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Metabolic conversion of Cyfluthrin to its primary metabolite.

Potential Mechanisms of Toxicity (Inferred)

While direct studies on the signaling pathways affected by **4-Fluoro-3-phenoxybenzoic acid** are lacking, research on its non-fluorinated analog, 3-phenoxybenzoic acid (PBA), and parent pyrethroids provides some insights. Pyrethroids are known neurotoxins that act on voltage-gated sodium channels. However, EFSA has concluded that PBA does not share the neurotoxic mechanism of the parent pyrethroids.[2][3]

Some studies suggest that pyrethroid metabolites may have endocrine-disrupting potential. For instance, 3-PBA has been shown to induce apoptosis in human hepatocyte cells through the regulation of Caspase-3 and Bcl-2.[7]



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Inferred apoptotic pathway based on 3-PBA studies.

Experimental Protocols

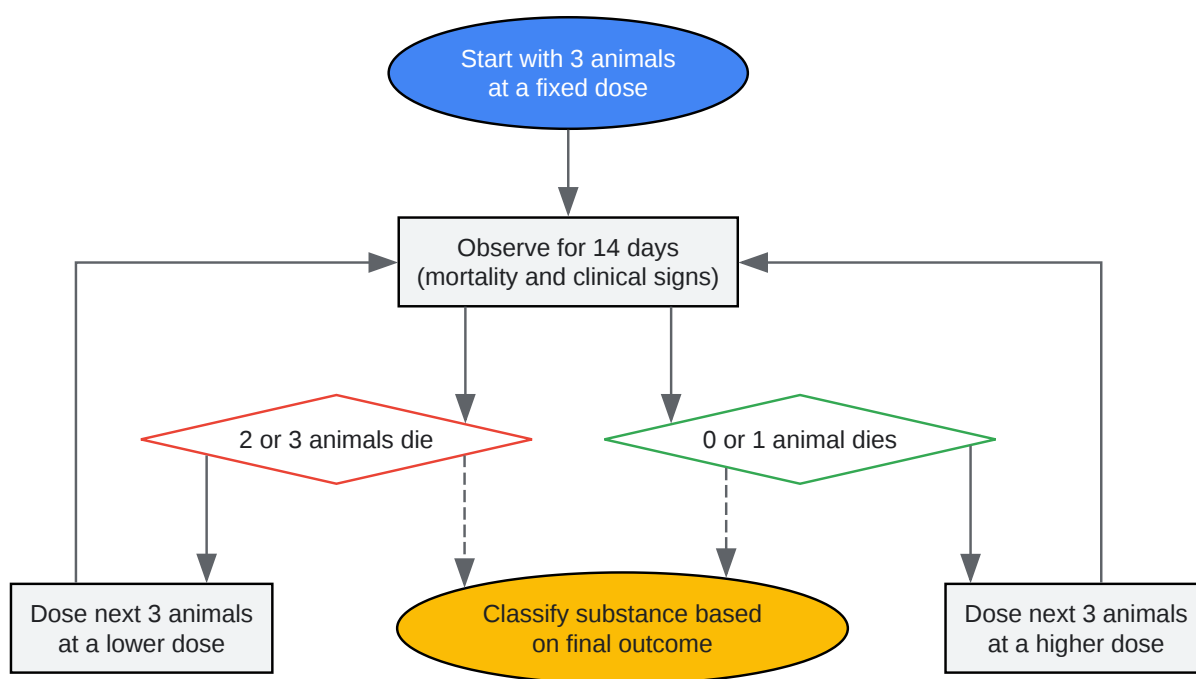
The following are generalized protocols for key toxicological assays based on OECD guidelines. Specific parameters for testing **4-Fluoro-3-phenoxybenzoic acid** would need to be determined based on its physicochemical properties.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.

- Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

- **Housing and Feeding:** Animals are housed in standard conditions with free access to food and water.
- **Dose Levels:** A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Procedure:**
 - A group of 3 animals is dosed with the starting dose level.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Depending on the outcome (number of mortalities), the next step involves dosing another group of 3 animals at a higher or lower dose level.
 - The procedure is stopped when a clear outcome is observed, allowing for classification of the substance.
- **Observations:** Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.



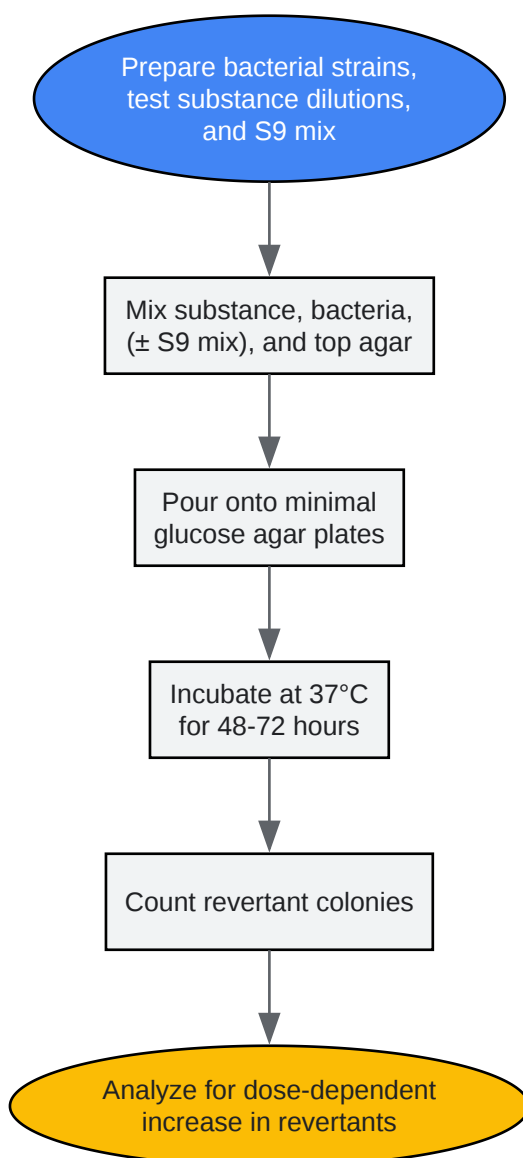
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Workflow for the Acute Toxic Class Method.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

- **Test Strains:** At least five strains of bacteria are used, including four strains of *S. typhimurium* (TA98, TA100, TA1535, and TA1537) and one strain of *E. coli* (WP2 uvrA) or *S. typhimurium* (TA102).
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.
- **Procedure (Plate Incorporation Method):**
 - The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
- **Data Analysis:** The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration of the test substance and compared to the negative control. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.



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General workflow for the Ames Test.

Conclusion

The toxicological profile of **4-Fluoro-3-phenoxybenzoic acid** is not well-characterized in publicly available literature. Based on GHS classifications, it is considered harmful upon acute exposure via oral, dermal, and inhalation routes. As a primary metabolite of the insecticide cyfluthrin, its presence in biological samples is a key indicator of exposure to the parent compound. While direct evidence is lacking, the available data on its non-fluorinated analog, 3-phenoxybenzoic acid, suggests a lower toxicity profile compared to the parent pyrethroids and

a different mechanism of action that does not involve neurotoxicity. Further research is needed to fully elucidate the toxicological properties of **4-Fluoro-3-phenoxybenzoic acid** and to conduct a comprehensive risk assessment. The use of surrogate data from related compounds, as presented in this guide, can provide preliminary insights but should be interpreted with caution.

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